molecular formula C6H8O2S B13453050 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid

Cat. No.: B13453050
M. Wt: 144.19 g/mol
InChI Key: KYPGUIGDBIUVIM-UHFFFAOYSA-N
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Description

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is a heterocyclic compound that contains a five-membered ring with one sulfur atom. This compound is a derivative of thiophene, which is a significant scaffold in organic chemistry due to its presence in various natural products and pharmaceutical agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid can be achieved through several methods. Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale synthetic routes that are optimized for yield and cost-efficiency. These methods typically employ continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-2,5-dihydrothiophene-2-carboxylic acid involves its interaction with various molecular targets and pathways. The sulfur atom in the thiophene ring can participate in redox reactions, influencing the compound’s biological activity. Additionally, the carboxylic acid group can form hydrogen bonds with biological molecules, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-2,5-dihydrothiophene-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H8O2S

Molecular Weight

144.19 g/mol

IUPAC Name

4-methyl-2,5-dihydrothiophene-2-carboxylic acid

InChI

InChI=1S/C6H8O2S/c1-4-2-5(6(7)8)9-3-4/h2,5H,3H2,1H3,(H,7,8)

InChI Key

KYPGUIGDBIUVIM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(SC1)C(=O)O

Origin of Product

United States

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